molecular formula C8H7CsF4N2O2 B8086967 3,5-Dimethylpyrazolyltetrafluoropropionic acid Cs salt

3,5-Dimethylpyrazolyltetrafluoropropionic acid Cs salt

Cat. No.: B8086967
M. Wt: 372.05 g/mol
InChI Key: XALWOICNJWLYGT-UHFFFAOYSA-M
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Description

3,5-Dimethylpyrazolyltetrafluoropropionic acid Cs salt, also known as Cesium 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2,3,3-tetrafluoropropanoate, is a chemical compound with the molecular formula C8H7CsF4N2O2 and a molecular weight of 372.052. This compound is known for its crystalline structure and low hygroscopicity, making it a stable source of 3,5-dimethyl tetrafluoropropionic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyrazolyltetrafluoropropionic acid Cs salt typically involves the reaction of 3,5-dimethylpyrazole with tetrafluoropropionic acid in the presence of cesium carbonate or cesium hydroxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the continuous addition of reactants and careful control of reaction conditions to ensure high yield and purity. The resulting product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylpyrazolyltetrafluoropropionic acid Cs salt can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different fluorinated compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Various fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethylpyrazolyltetrafluoropropionic acid Cs salt has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

  • Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components.

Mechanism of Action

3,5-Dimethylpyrazolyltetrafluoropropionic acid Cs salt is unique due to its specific structure and properties. Similar compounds include other cesium salts of fluorinated acids, such as cesium trifluoroacetate and cesium perfluorobutanoate. These compounds share the common feature of containing cesium cations and fluorinated anions, but they differ in their organic moieties and reactivity.

Comparison with Similar Compounds

  • Cesium trifluoroacetate

  • Cesium perfluorobutanoate

  • Cesium trifluoromethanesulfonate

Properties

IUPAC Name

cesium;3-(3,5-dimethylpyrazol-1-yl)-2,2,3,3-tetrafluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2O2.Cs/c1-4-3-5(2)14(13-4)8(11,12)7(9,10)6(15)16;/h3H,1-2H3,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALWOICNJWLYGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C(C(=O)[O-])(F)F)(F)F)C.[Cs+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7CsF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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